![molecular formula C21H29N3O B11061368 3-({3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile](/img/structure/B11061368.png)
3-({3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl}oxy)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL}OXY)ETHYL CYANIDE is a complex organic compound that features a combination of pyridine, piperidine, and butynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL}OXY)ETHYL CYANIDE typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. These intermediates are then subjected to a series of reactions, including alkylation, coupling, and cyanation, under controlled conditions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography and crystallization, to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL}OXY)ETHYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-({1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL}OXY)ETHYL CYANIDE has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-({1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL}OXY)ETHYL CYANIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and piperidine derivatives, such as:
Nicotine: A well-known pyridine derivative with significant biological activity.
Piperidine: A simple cyclic amine that serves as a building block for many pharmaceuticals.
Pyridine: A basic nitrogen-containing heterocycle with wide applications in chemistry and biology.
Uniqueness
2-({1,1-DIETHYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL}OXY)ETHYL CYANIDE is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H29N3O |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-[3-ethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-yl]oxypropanenitrile |
InChI |
InChI=1S/C21H29N3O/c1-3-21(4-2,25-17-9-13-22)12-8-16-24-15-6-5-11-20(24)19-10-7-14-23-18-19/h7,10,14,18,20H,3-6,9,11,15-17H2,1-2H3 |
InChI Key |
RIVTVWBERKXSNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CCN1CCCCC1C2=CN=CC=C2)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-5-[(pyridin-4-ylmethyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B11061287.png)
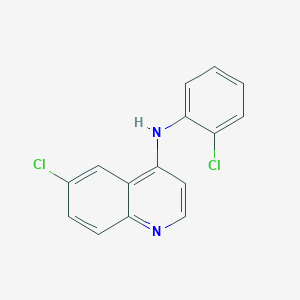
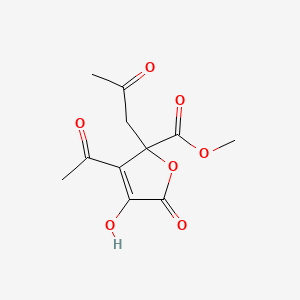
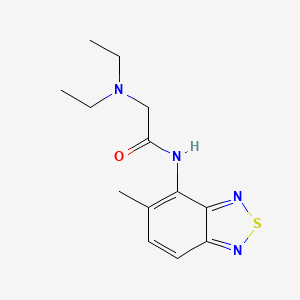
![5-(1-adamantyl)-N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B11061309.png)
![1,4-Bis(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11061312.png)
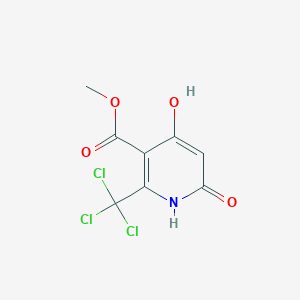
![1-(4-Chlorophenyl)-3-{4-[2-(3,5-difluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061340.png)
![2-[(4-Chlorophenyl)methyl]-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11061346.png)

![N-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-chlorophenyl)ethanamine](/img/structure/B11061361.png)
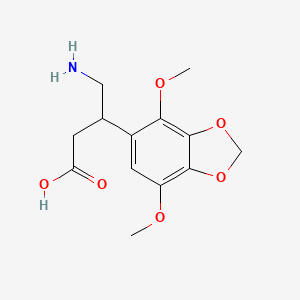
![1-[2-(3-Nitrophenyl)-2-oxoethyl]ethane-1,1,2,2-tetracarbonitrile](/img/structure/B11061373.png)

